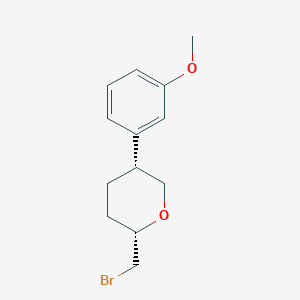

(2S,5R)-2-(Bromomethyl)-5-(3-methoxyphenyl)oxane

説明

(2S,5R)-2-(Bromomethyl)-5-(3-methoxyphenyl)oxane is a chiral oxane derivative characterized by a bromomethyl group at the 2-position and a 3-methoxyphenyl substituent at the 5-position. The bromomethyl group serves as a reactive site for nucleophilic substitution, while the methoxyphenyl moiety contributes to electronic and steric effects .

特性

分子式 |

C13H17BrO2 |

|---|---|

分子量 |

285.18 g/mol |

IUPAC名 |

(2S,5R)-2-(bromomethyl)-5-(3-methoxyphenyl)oxane |

InChI |

InChI=1S/C13H17BrO2/c1-15-12-4-2-3-10(7-12)11-5-6-13(8-14)16-9-11/h2-4,7,11,13H,5-6,8-9H2,1H3/t11-,13-/m0/s1 |

InChIキー |

GAOGCIRYYDYIOD-AAEUAGOBSA-N |

異性体SMILES |

COC1=CC=CC(=C1)[C@H]2CC[C@H](OC2)CBr |

正規SMILES |

COC1=CC=CC(=C1)C2CCC(OC2)CBr |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2S,5R)-2-(Bromomethyl)-5-(3-methoxyphenyl)oxane typically involves the bromination of a precursor molecule. One common method is the bromination of (2S,5R)-2-methyl-5-(3-methoxyphenyl)oxane using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent such as dichloromethane at a controlled temperature to ensure selective bromination.

Industrial Production Methods

Industrial production of (2S,5R)-2-(Bromomethyl)-5-(3-methoxyphenyl)oxane may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

化学反応の分析

Types of Reactions

(2S,5R)-2-(Bromomethyl)-5-(3-methoxyphenyl)oxane can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding oxirane or other oxidized derivatives.

Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF).

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) in dichloromethane.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) in ether solvents.

Major Products

Nucleophilic Substitution: Formation of azide, thiol, or ether derivatives.

Oxidation: Formation of oxirane or other oxidized products.

Reduction: Formation of the corresponding methyl derivative.

科学的研究の応用

(2S,5R)-2-(Bromomethyl)-5-(3-methoxyphenyl)oxane has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its chiral nature.

Material Science: Utilized in the synthesis of polymers and advanced materials with specific properties.

作用機序

The mechanism of action of (2S,5R)-2-(Bromomethyl)-5-(3-methoxyphenyl)oxane depends on the specific application. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing the nucleophile to attack the carbon center. In oxidation reactions, the compound undergoes electron transfer processes leading to the formation of oxidized products.

類似化合物との比較

(2S,5R)-2-(Bromomethyl)-5-(3-fluorophenyl)oxane

Structural Similarities and Differences :

- Core Structure : Both compounds share the oxane backbone with (2S,5R) stereochemistry and a bromomethyl group at position 2.

- Substituent Variation : The phenyl group at position 5 is substituted with 3-methoxy (electron-donating) in the target compound vs. 3-fluoro (electron-withdrawing) in the fluorophenyl analog.

Physicochemical and Reactivity Differences :

- Molecular Weight : The fluorophenyl derivative has a molecular weight of 273.14 (C₁₂H₁₄BrFO) compared to the methoxyphenyl analog (C₁₃H₁₆BrO₂), which is slightly heavier due to the methoxy group .

- In contrast, the fluorine atom may increase the electrophilicity of the bromomethyl group.

- Synthetic Applications : The fluorophenyl variant’s lower electron density might favor faster nucleophilic substitution at the bromomethyl site compared to the methoxyphenyl analog.

Biological Relevance :

While neither compound’s biological data is explicitly provided in the evidence, stereochemistry and substituent electronic profiles are critical in drug design. For example, delta opioid agonists like BW373U86 (with (2S,5R) configuration) show that stereochemistry influences receptor binding and activity .

Canagliflozin [(2S,3R,4R,5S,6R)-2-(Substituted Phenyl)oxane]

Structural Comparison :

- Oxane Core : Canagliflozin shares a multi-hydroxylated oxane ring but differs in substituents, including a fluorophenylthiophene group.

- Stereochemistry : The (2S,3R,4R,5S,6R) configuration highlights the importance of multiple stereocenters in pharmaceuticals.

Physicochemical Properties :

- Solubility: Canagliflozin is poorly soluble in aqueous media but soluble in organic solvents like methanol. This contrasts with the bromomethyl-oxane derivatives, where substituents like methoxy or fluorine could modulate solubility .

tert-Butyl (1R,5R)-9-(Cyanomethylene)-5-(3-methoxyphenyl)-2-azabicyclo[3.3.1]nonane-2-carboxylate

Catalytic Stereochemical Effects: (2S,5R)-2-Isopropyl-5-methylcyclohexanone

Tabulated Comparison of Key Compounds

Key Research Findings and Implications

- Stereochemistry and Reactivity : The (2S,5R) configuration in oxane derivatives influences catalytic efficiency and synthetic yields, as seen in epoxidation studies .

- Substituent Effects : Electron-donating groups (e.g., methoxy) may stabilize transition states in substitution reactions, whereas electron-withdrawing groups (e.g., fluoro) enhance electrophilicity .

生物活性

The compound's bromomethyl group enhances its reactivity, making it suitable for various organic synthesis applications. The methoxyphenyl group can participate in electronic interactions, which may influence its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C13H17BrO2 |

| Molecular Weight | 285.18 g/mol |

| Structure | Chiral oxane compound |

Biological Activity Overview

While specific biological activities of (2S,5R)-2-(Bromomethyl)-5-(3-methoxyphenyl)oxane are not extensively documented, related compounds with similar structures often exhibit significant biological properties. The chirality of this compound suggests potential applications in medicinal chemistry, particularly in drug development where stereochemistry plays a crucial role in biological interactions.

Potential Biological Activities

- Enzyme Interactions : Due to its chiral nature, the compound may interact differently with various enzymes compared to its non-chiral or differently substituted analogs.

- Receptor Binding : The structural features may allow it to bind selectively to certain receptors, potentially leading to therapeutic effects.

- Antimicrobial Properties : Similar compounds have shown antimicrobial activity, suggesting that (2S,5R)-2-(Bromomethyl)-5-(3-methoxyphenyl)oxane could possess similar properties.

The mechanism of action for (2S,5R)-2-(Bromomethyl)-5-(3-methoxyphenyl)oxane likely involves:

- Nucleophilic Substitution : The bromomethyl group acts as a reactive site for nucleophilic attack, facilitating various chemical transformations.

- Chirality Influence : The stereochemistry can significantly affect how the compound interacts with biological targets, influencing its efficacy and potency.

Case Studies and Research Findings

Research on structurally similar compounds provides insights into the potential activities of (2S,5R)-2-(Bromomethyl)-5-(3-methoxyphenyl)oxane:

- Similar Compounds : Studies on related brominated compounds indicate that the presence of halogen atoms can enhance biological activity due to increased reactivity in biochemical pathways.

- Chirality in Drug Design : The importance of chirality in drug design is well-documented; compounds with specific stereochemical configurations often exhibit enhanced selectivity and reduced side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。